3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] is a chemical compound with the molecular formula C18H39N7O3. It is a derivative of propanamide and contains multiple amide groups. This compound is known for its unique structure, which includes three propanamide units linked by a nitrilotris group. It has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] typically involves the reaction of nitrilotriacetic acid with 2-aminoethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bonds. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials
Wirkmechanismus
The mechanism of action of 3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amide groups can participate in hydrogen bonding and electrostatic interactions, influencing the binding affinity and specificity towards biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’,3’'-Nitrilotris(propionamide)
- 2,2’,2’'-Nitrilotris(acetamide)
- Nitrilotriacetic acid
Uniqueness
3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] is unique due to its multiple amide groups and the presence of a nitrilotris linkage. This structure imparts distinct chemical and physical properties, such as enhanced solubility and reactivity, making it suitable for a variety of applications in research and industry .
Eigenschaften
CAS-Nummer |
93376-61-5 |
---|---|
Molekularformel |
C15H33N7O3 |
Molekulargewicht |
359.47 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-3-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]propanamide |
InChI |
InChI=1S/C15H33N7O3/c16-4-7-19-13(23)1-10-22(11-2-14(24)20-8-5-17)12-3-15(25)21-9-6-18/h1-12,16-18H2,(H,19,23)(H,20,24)(H,21,25) |
InChI-Schlüssel |
HRJHMASEOAFJRE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.